molecular formula C20H20N4O3S B2766291 N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941916-11-6

N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No.: B2766291
CAS No.: 941916-11-6
M. Wt: 396.47
InChI Key: ROPCIVTZHPNVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of new derivatives, including those related to thiazole and pyrazolo[1,5-a]pyrimidine, highlighted the importance of these compounds in developing potential therapeutic agents. The synthesized compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the relevance of such compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antifungal Activity

  • Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial and antifungal activities. This suggests the potential of thiazole derivatives in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Photochemical Properties for Therapeutic Applications

  • The synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, indicates the application of such compounds in photodynamic therapy, particularly for cancer treatment. The study highlights the compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antihypertensive Properties

  • Research on nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, showcases the therapeutic potential of similar compounds in treating hypertension. These compounds have shown potent antihypertensive effects upon oral administration, emphasizing the role of structural elements in their bioactivity (Carini et al., 1991).

Electronic, Nonlinear Optical, and Spectroscopic Analysis

  • A study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated the importance of these compounds in various fields, including material science. The electronic properties calculated using DFT methods and the absorption wavelengths obtained by TD-DFT methods compare experimental values, indicating the compounds' potential applications (Beytur & Avinca, 2021).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-17(18(25)21-12-14-7-6-10-16(11-14)27-2)28-20(22-13)24-19(26)23-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPCIVTZHPNVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.